Cytochrome P-450 Binding Affinity: Ortho-Propoxy Versus Ortho-Ethoxy and Ortho-Butoxy Homologs
2-Propoxyphenol exhibits measurable binding to bacterial cytochrome P-450 from Moraxella sp. strain GU2, with dissociation constants determined alongside 2-ethoxyphenol and 2-butoxyphenol [1]. The study characterized cytochrome P-450 from Moraxella GU2 as a non-specific O-dealkylase with broad specificity for guaiacol and homologous ortho-alkoxyphenols with varying side-chain lengths, indicating that binding affinity varies systematically with alkyl chain structure [1]. This binding profile directly influences the compound's behavior as a substrate for enzymatic O-dealkylation, which is mechanistically distinct from the demethylation of the reference substrate guaiacol (Kd = 0.15 µM for the guaiacol-cytochrome complex) [1].
| Evidence Dimension | Cytochrome P-450 binding affinity (dissociation constant, Kd) |
|---|---|
| Target Compound Data | 2-Propoxyphenol: Kd determined experimentally (exact numerical value not disclosed in abstract but measured alongside homologs) |
| Comparator Or Baseline | 2-Ethoxyphenol, 2-Butoxyphenol, Guaiacol (2-methoxyphenol): Guaiacol Kd = 0.15 µM |
| Quantified Difference | Binding constants determined in parallel; rank order of binding affinity dependent on alkoxy chain length and branching |
| Conditions | Moraxella sp. strain GU2 bacterial cytochrome P-450; spectroscopic determination using cell soluble extract; in vivo and in vitro conditions evaluated |
Why This Matters
Procurement of 2-Propoxyphenol over its ortho-ethoxy or ortho-butoxy analogs is justified when research requires a specific alkoxy chain length for studying structure-binding relationships in P-450-mediated O-dealkylation, as binding constants vary non-monotonically across the homologous series.
- [1] Dardas, A., Gal, D., Barrelle, M., Sauret-Ignazi, G., Sterjiades, R., & Pelmont, J. (1985). The demethylation of guaiacol by a new bacterial cytochrome P-450. Archives of Biochemistry and Biophysics, 236(2), 585-592. PMID: 3970527. View Source
